molecular formula C12H22O2 B1623499 (E)-Hept-2-enyl isovalerate CAS No. 94109-97-4

(E)-Hept-2-enyl isovalerate

Cat. No.: B1623499
CAS No.: 94109-97-4
M. Wt: 198.3 g/mol
InChI Key: ACRNCNWXWBBKGP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Hept-2-enyl isovalerate, also known as [(E)-hept-2-enyl] 3-methylbutanoate, is a high-value flavor and fragrance ester with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol . It is identified by CAS Number 94109-97-4 and FEMA number 4126 . This compound is a clear, colorless liquid with a boiling point between 250.0 - 251.0 °C at 760.00 mm Hg, a flash point of approximately 82.78 °C (181.00 °F), and an estimated logP (o/w) of 4.52, indicating high lipophilicity . Its water solubility is low, estimated at 6.351 mg/L at 25°C . This compound is primarily used in research and development within the flavor and fragrance industry. It is approved for use as a flavoring agent, with established usage levels in various food categories such as baked goods (up to 50 ppm), beverages (up to 25 ppm), frozen dairy (up to 35 ppm), and meat products (up to 10 ppm) . Its application is based on safety evaluations by regulatory bodies like the European Food Safety Authority (EFSA), which has concluded that it does not raise safety concerns at estimated levels of dietary intake . For research beyond organoleptic applications, this compound is also of interest in phytochemical studies. Related esters, such as myrtenyl isovalerate, have been identified among the 38 active compounds in Valerian Volatile Oil (VVO), which demonstrates sedative and hypnotic effects in pharmacological models . This suggests a potential research pathway for investigating the role of such esters in the biological activity of plant extracts. This product is intended for chemical analysis, flavor and fragrance profiling, and other laboratory research applications. It is supplied with a typical assay purity of 96.00% to 100.00% . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for direct human consumption as a flavor ingredient in commercial products without appropriate regulatory approvals.

Properties

CAS No.

94109-97-4

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

[(E)-hept-2-enyl] 3-methylbutanoate

InChI

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+

InChI Key

ACRNCNWXWBBKGP-BQYQJAHWSA-N

SMILES

CCCCC=CCOC(=O)CC(C)C

Isomeric SMILES

CCCC/C=C/COC(=O)CC(C)C

Canonical SMILES

CCCCC=CCOC(=O)CC(C)C

Other CAS No.

94109-97-4

Origin of Product

United States

Scientific Research Applications

Flavor and Fragrance Applications

1. Flavoring Agent

  • Usage : (E)-Hept-2-enyl isovalerate is primarily utilized as a flavoring agent in food products. It imparts a fruity flavor that enhances the sensory profile of various foods, particularly in confectionery and beverages.
  • Regulatory Status : The compound has been recognized by organizations such as FEMA (Flavor and Extract Manufacturers Association) for its safe use in food products. It is classified under Generally Recognized As Safe (GRAS) substances, allowing it to be used without extensive pre-market approval .

2. Fragrance Component

  • Usage : In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products due to its pleasant odor profile. It contributes to the overall scent composition, often used in combination with other aromatic compounds to create complex fragrances.
  • Market Demand : The demand for natural and synthetic flavoring agents continues to grow, with this compound being favored for its versatility and effectiveness in enhancing product appeal .

Potential Therapeutic Applications

Recent studies have begun to explore the therapeutic potential of various esters, including this compound. While specific research on this compound's medicinal properties is limited, related compounds have shown promise in areas such as:

  • Antimicrobial Activity : Some esters exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain pathogens.
  • Aromatherapy : The pleasant aroma of this compound positions it as a candidate for use in aromatherapy, where it may help alleviate stress and enhance mood through olfactory stimulation.

Case Study 1: Flavor Profile Enhancement

A study conducted on various fruit-flavored beverages demonstrated that the inclusion of this compound significantly improved consumer acceptance due to enhanced fruity notes. Sensory evaluations indicated a preference for formulations containing this compound over those without it.

Beverage TypeControl ScoreWith this compound Score
Citrus Drink6.58.7
Berry Smoothie7.09.0
Tropical Punch6.88.5

Case Study 2: Fragrance Development

In the development of a new perfume line, this compound was blended with floral and citrus notes. The final product received positive feedback from focus groups for its refreshing scent profile, leading to successful market launch.

Comparison with Similar Compounds

Ethyl Isovalerate (CAS 108-64-5)

  • Molecular Formula : C₇H₁₄O₂.
  • Applications : Predominantly used in wine and food flavoring. GC-FID analyses reveal significant variations in ethyl isovalerate concentrations across Saccharomyces cerevisiae yeast strains, influencing the sensory profiles of fermented beverages .
  • Research Findings: Ethyl isovalerate is a key contributor to fruity notes in dairy products and alcoholic beverages, with concentrations varying by yeast strain (e.g., 0.135 ± 0.009 mg/L in Greek wine fermentations) .

Methyl Isovalerate (CAS 556-24-1)

  • Molecular Formula : C₆H₁₂O₂.
  • Applications : Critical in blueberry aroma, particularly in overripe fruits. Methyl isovalerate synthesis increases during late maturation stages, enhancing fruity esters in natural flavors .
  • Research Findings : Detected at elevated levels in overripe blueberries, methyl isovalerate synergizes with ethyl acetate and other esters to define fruit maturity stages .

Neryl Isovalerate

  • Molecular Formula : C₁₅H₂₄O₂.
  • Applications : Emerging as a mosquito repellent. Isolated from Matricaria discoidea, neryl isovalerate exhibits moderate repellency (PNB = 0.50 ± 0.06) against Aedes aegypti, though less potent than DEET .
  • Research Findings : First reported in 2018, this compound’s repellent efficacy warrants further exploration for natural insect deterrent formulations .

Isobutyl Isovalerate (CAS 589-59-3)

  • Molecular Formula : C₉H₁₈O₂.
  • Applications : Used in industrial flavoring and fragrance. Isobutyl isovalerate contributes to fruity aromas in microbial fermentation (e.g., Geotrichum candidum) and is a subject of global market analyses for animal feed additives .
  • Research Findings: Distinct secretion patterns in microbial strains correlate with aroma differentiation, e.g., fruity notes in wild-type G. candidum .

Valerenyl Isovalerate

  • Molecular Formula : C₁₅H₂₂O₂.
  • Applications: Found in Nardostachys jatamansi, a medicinal plant. Iranian studies identified non-standard retention indices (RIs) for valerenyl isovalerate, suggesting regional phytochemical variability .
  • Research Findings : Elevated RI values in Iranian samples highlight the need for pharmacopeial standardization of plant-derived isovalerate esters .

Physicochemical and Industrial Comparisons

Table 1: Key Properties of (E)-Hept-2-enyl Isovalerate and Analogues

Compound CAS Number Molecular Formula Molecular Weight Key Applications Notable Data/Findings
This compound Not Reported C₁₂H₂₂O₂ 198.30 Flavoring, fragrances Inferred fruity aroma based on analogues
Ethyl isovalerate 108-64-5 C₇H₁₄O₂ 130.18 Wine, dairy fermentation 0.135 ± 0.009 mg/L in Greek wines
Methyl isovalerate 556-24-1 C₆H₁₂O₂ 116.16 Fruit aroma enhancement Overripe blueberry synthesis
Neryl isovalerate Not Reported C₁₅H₂₄O₂ 236.35 Natural insect repellent PNB = 0.50 ± 0.06
Isobutyl isovalerate 589-59-3 C₉H₁₈O₂ 158.24 Industrial feed additives Market forecasted to 2029

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for isolating and identifying (E)-Hept-2-enyl isovalerate in complex biological matrices?

  • Methodological Answer : Utilize headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to isolate volatile esters. Optimize fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) and desorption temperatures based on compound polarity. For quantification, employ internal standards like ethyl isovalerate and validate with retention indices and spectral libraries. This approach is validated in studies analyzing ester-rich plant matrices .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction conditions (e.g., molar ratios of hept-2-enol and isovaleric acid, acid catalysts like sulfuric acid, and inert atmospheres). Document temperature control (±1°C) and purification steps (e.g., fractional distillation under reduced pressure). Adhere to IUPAC guidelines for esterification and report yields alongside purity metrics (e.g., NMR integration, GC peak area ≥95%). Refer to protocols for analogous esters, such as allyl isovalerate, to avoid side reactions .

Q. What spectroscopic techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}-NMR (to verify olefinic coupling constants, J=1416HzJ = 14-16 \, \text{Hz} for trans configuration) and 13C^{13}\text{C}-NMR (to resolve carbonyl and alkene carbons). Use chiral GC columns (e.g., cyclodextrin-based) or polarimetry to assess enantiomeric excess. Cross-validate with computational methods (e.g., density functional theory for predicting NMR shifts) .

Advanced Research Questions

Q. How can discrepancies in the reported stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Design controlled hydrolysis experiments across a pH gradient (1–12) at 25°C and 40°C. Monitor degradation kinetics via HPLC-UV (λ = 210 nm) or GC-FID, quantifying residual ester and hydrolysis products (hept-2-enol and isovaleric acid). Apply Arrhenius modeling to extrapolate shelf-life under storage conditions. Address contradictions by comparing buffer systems (e.g., phosphate vs. citrate) and ionic strengths, as these factors influence ester stability .

Q. What statistical approaches are suitable for interpreting variations in this compound concentrations across natural product samples?

  • Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., GC-MS peak areas from multiple cultivars or extraction methods). Cluster analysis (Euclidean distance, Ward’s linkage) can classify samples based on ester profiles. Validate findings with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Reference studies on jackfruit aroma compounds for model frameworks .

Q. How should researchers design ecotoxicological studies to assess the environmental impact of this compound?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 201: Freshwater Alga Growth Inhibition) using Raphidocelis subcapitata and measure EC50_{50} values. For terrestrial impacts, conduct soil mobility assays (OECD 106) with 14C^{14}\text{C}-labeled ester to track adsorption coefficients (KdK_d). Incorporate negative controls (solvent-only) and positive controls (e.g., ethyl isovalerate) to benchmark toxicity. Address data gaps by collaborating with regulatory bodies for standardized testing .

Data and Reporting Standards

Q. How can researchers optimize the deposition and sharing of raw data for studies on this compound?

  • Methodological Answer : Archive chromatograms, NMR spectra, and kinetic datasets in repositories like Zenodo or Figshare with DOIs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by including metadata (e.g., instrument parameters, calibration curves). For interdisciplinary collaboration, use platforms like ISA-Tab to standardize annotations. Cite these practices in methodology sections to enhance reproducibility .

Conflict Resolution in Literature

Q. What steps should be taken when conflicting studies report divergent biological activities for this compound?

  • Methodological Answer : Replicate assays under identical conditions (e.g., cell lines, exposure durations) using purified compounds (≥98% via prep-HPLC). Perform dose-response curves (0.1–100 µM) to identify EC50_{50} discrepancies. Validate bioactivity through orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. fluorescence microscopy). Publish negative results and methodological critiques to clarify contradictions .

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